WY-50295

5-Lipoxygenase Leukotriene B4 Inflammation

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid (CAS 123016-21-7), also known as WY-50295, is a synthetic naphthaleneacetic acid derivative classified as a selective 5-lipoxygenase (5-LO) inhibitor. The compound acts by inhibiting the 5-LO enzyme, thereby preventing the biosynthesis of leukotrienes (LTB4, LTC4, LTD4, LTE4), which are pro-inflammatory lipid mediators implicated in asthma, allergic reactions, and other inflammatory pathologies.

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
CAS No. 123016-21-7
Cat. No. B054917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWY-50295
CAS123016-21-7
SynonymsS(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
WY 50295
WY 50295K
WY-50295 tromethamine salt
WY-50295K
WY50295K
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
InChIInChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1
InChIKeyQWFAMXAVDCZEBZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid (WY-50295): A Selective 5-Lipoxygenase Inhibitor for Leukotriene-Mediated Inflammation Research


S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid (CAS 123016-21-7), also known as WY-50295, is a synthetic naphthaleneacetic acid derivative classified as a selective 5-lipoxygenase (5-LO) inhibitor [1]. The compound acts by inhibiting the 5-LO enzyme, thereby preventing the biosynthesis of leukotrienes (LTB4, LTC4, LTD4, LTE4), which are pro-inflammatory lipid mediators implicated in asthma, allergic reactions, and other inflammatory pathologies [2]. The preferred pharmaceutical form is the tromethamine salt (WY-50295 tromethamine or WY-50295K), which was developed to enhance bioavailability and exhibits oral activity [3]. The compound reached Phase II clinical development for arthritis, asthma, and psoriasis before being discontinued, establishing it as a well-characterized tool compound for leukotriene pathway research [4].

Why 5-Lipoxygenase Inhibitors Are Not Interchangeable: Species-Specific Albumin Binding Dictates Experimental Utility of WY-50295


Substitution among 5-lipoxygenase (5-LO) inhibitors is not scientifically valid without accounting for species-specific pharmacokinetic behavior and assay matrix conditions. WY-50295 exhibits a critical and well-documented differentiation: it is potently active in rodent whole blood and purified neutrophil assays, yet demonstrates negligible activity in human whole blood due to high-affinity binding to human serum albumin [1]. This species-divergent behavior—where WY-50295 tromethamine inhibits LTB4 formation in rat whole blood with an IC50 of 40 μM but shows no inhibition in human whole blood at concentrations up to 200 μM—makes the compound uniquely suitable as a rodent-selective tool and fundamentally unsuitable for human whole blood studies [2]. In contrast, zileuton, the only FDA-approved 5-LO inhibitor, maintains activity in human whole blood (IC50 = 0.9 μM) [3]. Researchers selecting a 5-LO inhibitor must therefore match the compound to the specific species and assay matrix of their experimental design; WY-50295 is optimized for rodent models and purified cell systems but is demonstrably ineffective in human whole blood assays [4].

Quantitative Comparative Evidence: WY-50295 Potency, Selectivity, and Species-Specific Limitations


Comparative 5-Lipoxygenase Inhibitory Potency Across Cell Types and Species

WY-50295 tromethamine demonstrates nanomolar to low micromolar 5-LO inhibitory potency that varies substantially by species and cell type. In rat peritoneal exudate cells, the IC50 is 0.055 μM, whereas in rat blood leukocytes, the IC50 is substantially higher at 8.1 μM, representing an approximately 147-fold potency shift within the same species depending on assay matrix [1]. For direct comparison, zileuton, the FDA-approved 5-LO inhibitor, shows IC50 values of 0.4 μM in human PMNL and 0.9 μM in human whole blood [2]. The FLAP inhibitor MK-886 demonstrates 1-13 nM potency in human eosinophils and monocytes, approximately 100- to 1000-fold more potent than WY-50295 in comparable human cell systems .

5-Lipoxygenase Leukotriene B4 Inflammation Pharmacology

Species-Divergent Whole Blood Activity: WY-50295 vs. Zileuton

WY-50295 tromethamine exhibits a critical species-dependent functional divergence in whole blood. The compound potently inhibits LTB4 formation in rat whole blood leukocytes (IC50 = 40 μM) and demonstrates ex vivo efficacy following oral administration (ED50 = 18 mg/kg in rats) [1]. However, in a direct comparative study, WY-50295 tromethamine produced no inhibition of LTB4 production in calcium ionophore-stimulated human whole blood at concentrations up to 200 μM—a concentration 5-fold higher than its rat whole blood IC50 [2]. This inactivity in human whole blood is mechanistically attributed to high-affinity binding of WY-50295 to human serum albumin, which sequesters the compound and prevents its cellular uptake and engagement with neutrophil 5-LO [3]. In stark contrast, zileuton (5 μM) inhibited LTB4 production by 99% in human whole blood under identical albumin conditions, demonstrating that the human whole blood inactivity is a specific property of WY-50295 rather than a general limitation of 5-LO inhibition [4].

5-Lipoxygenase Species differences Albumin binding Whole blood assay

Enhanced Bioactivity of Tromethamine Salt Form vs. Parent Acid

The tromethamine salt of WY-50295 (WY-50295K or WY-50295 tromethamine) was specifically developed to address the limited bioavailability of the parent carboxylic acid. According to European Patent EP0396839A2, the amine salts of α-methyl-6-(2-quinolinylmethoxy)-2-naphthalene acetic acid possess 'enhanced activity as compared to the parent acids' [1]. This enhanced activity is reflected in the compound's oral efficacy: WY-50295 tromethamine demonstrates an oral ED50 of 18 mg/kg for inhibition of ex vivo LTB4 production in rat blood leukocytes and an oral ED50 of 7.3 mg/kg (4-hour pretreatment) for inhibition of ovalbumin-induced bronchoconstriction in sensitized guinea pigs [2]. The tromethamine salt form is the standard research-grade material used in published pharmacological studies, and procurement of the parent acid without salt formation may yield suboptimal or irreproducible experimental outcomes.

Salt form Bioavailability Formulation Drug development

Enzyme Selectivity: 5-LO Specificity vs. Other Lipoxygenases and Cyclooxygenases

WY-50295 tromethamine demonstrates selective inhibition of 5-lipoxygenase with minimal activity against related enzymes in the arachidonic acid cascade. The compound is essentially inactive against 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase (cyclooxygenase) at concentrations up to 500 μM, and shows no inhibition of human phospholipase A2 at concentrations up to 50 μM [1]. At concentrations up to 10 μM in rat peritoneal exudate cells and 1 μM in mouse macrophages, WY-50295 did not affect prostaglandin generation, confirming functional cyclooxygenase sparing [2]. For comparative context, the FLAP inhibitor MK-886 demonstrates off-target cyclooxygenase-1 (COX-1) inhibition with an IC50 of 8 μM, indicating that WY-50295 offers cleaner 5-LO pathway selectivity than certain alternative tool compounds .

Enzyme selectivity Lipoxygenase Cyclooxygenase Off-target activity

In Vivo Duration of Action: Extended Efficacy Window in Allergic Bronchoconstriction Model

WY-50295 tromethamine demonstrates an extended duration of action in vivo, which differentiates it from shorter-acting 5-LO inhibitors. In an ovalbumin-induced leukotriene-dependent bronchoconstriction model in anesthetized sensitized guinea pigs, WY-50295 tromethamine produced significant inhibition following oral administration with a 4-hour pretreatment (oral ED50 = 7.3 mg/kg) and importantly retained significant activity with an 18-hour pretreatment [1]. This extended efficacy window—sustained pharmacological effect for at least 18 hours post-dose—is a critical differentiating feature for experimental protocols requiring prolonged 5-LO pathway suppression without repeated dosing. For comparison, zileuton demonstrates a shorter ex vivo duration in canine models, with sustained LTB4 inhibition correlating closely with plasma pharmacokinetics and requiring more frequent dosing to maintain target engagement [2].

In vivo pharmacology Duration of action Bronchoconstriction Asthma models

Clinical Development Status and Known Efficacy Limitations: Negative Canine Atopy Trial

Despite robust preclinical efficacy in rodent asthma and inflammation models, WY-50295 failed to demonstrate clinical benefit in a randomized, double-blind, placebo-controlled, crossover trial for canine atopy. Thirty-one dogs were treated for 11 days with WY-50295 and 11 days with placebo, with a 3-day washout period between treatments [1]. Analysis of variance revealed no significant differences (P > 0.05) in owner or investigator clinical scores between drug and placebo periods, and 24.1% of owners reported satisfactory response to placebo versus 17.2% to the drug, demonstrating a strong placebo effect with no detectable drug-specific efficacy [2]. Additionally, WY-50295 was discontinued after Phase II clinical development for human indications including arthritis, asthma, and psoriasis, indicating translational limitations [3]. This negative clinical data provides essential context for researchers: WY-50295 is a validated preclinical tool compound for mechanistic 5-LO pathway studies in rodents, but its translational relevance to human or canine disease models is limited by documented efficacy failures.

Clinical translation Canine atopy Placebo-controlled trial Efficacy limitation

Validated Research Applications for WY-50295 Based on Quantitative Evidence


Rodent-Specific 5-LO Pathway Inhibition in Whole Blood and In Vivo Models

WY-50295 tromethamine is optimally deployed for in vivo and ex vivo studies in rats and guinea pigs requiring systemic 5-lipoxygenase pathway suppression. The compound demonstrates oral efficacy with an ED50 of 18 mg/kg for ex vivo rat blood LTB4 inhibition and 7.3 mg/kg for guinea pig bronchoconstriction models [1]. Its extended duration of action (≥18 hours) supports once-daily dosing protocols in chronic inflammation models. Researchers must verify procurement of the tromethamine salt form (WY-50295K), as the parent free acid lacks sufficient oral bioavailability to achieve these published efficacy benchmarks [2].

Mechanistic Pathway Dissection Requiring Clean 5-LO Selectivity

For studies requiring specific attribution of anti-inflammatory effects to the 5-LO/leukotriene pathway without confounding cyclooxygenase inhibition, WY-50295 offers a validated selectivity profile. The compound shows no inhibition of 12-LO, 15-LO, or prostaglandin H synthetase at concentrations up to 500 μM, and no effect on prostaglandin generation at concentrations up to 10 μM in rat cells [3]. This clean selectivity enables researchers to distinguish 5-LO-mediated effects from COX-mediated prostaglandin pathways, a critical requirement for signaling pathway elucidation and target validation studies [4].

Purified Neutrophil and Macrophage 5-LO Inhibition Assays (Cell-Based)

WY-50295 is validated for use in purified cell systems including rat peritoneal exudate cells (IC50 = 0.055 μM), mouse macrophages (IC50 = 0.16 μM), and human peripheral neutrophils (IC50 = 1.2 μM) [5]. These nanomolar to low micromolar potencies make WY-50295 suitable for in vitro cellular pharmacology studies in isolated leukocyte populations. However, researchers must strictly avoid human whole blood assays, as WY-50295 is documented to be inactive in this matrix at concentrations up to 200 μM due to high-affinity human albumin binding [6].

Negative Control Compound for Human Whole Blood 5-LO Assays

WY-50295 serves a unique and valuable role as a validated negative control in human whole blood 5-lipoxygenase assays. The compound's documented inactivity in human whole blood (0% inhibition at 200 μM) coupled with its robust activity in purified human neutrophils (IC50 = 1.2 μM) provides an internal assay validation tool [7]. Researchers can use WY-50295 to confirm that observed inhibition by test compounds is not artifactually affected by the human whole blood matrix or albumin binding phenomena. Zileuton (99% inhibition at 5 μM) serves as the appropriate positive control in these same assays [8].

Technical Documentation Hub

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